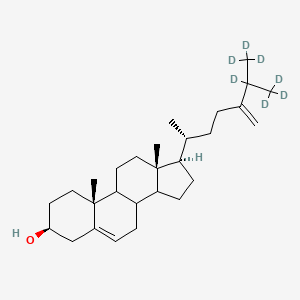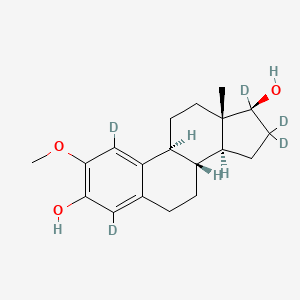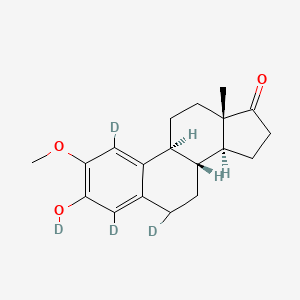
N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8
概要
説明
“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is an isotopically labeled compound . It is also known as “1-Benzoylpiperazine” and has a molecular weight of 198.29 . It is used in research and can be intended for use as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of “N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is C4D8H2N2·2HCl . The isotopic enrichment is 98 atom % D .Physical And Chemical Properties Analysis
“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is a solid with a melting point of over 300 °C . It has a mass shift of M+8 .科学的研究の応用
Conformational Analysis in Solution Chemistry
N-(Benzoyl)piperazine: derivatives are extensively studied using NMR spectroscopy to understand their conformational behavior in solution . The restricted rotation around the partial amide bond and the interconversion between piperazine chair conformations are of particular interest. This analysis is crucial for designing compounds with desired physical and chemical properties.
Radiopharmaceutical Research
In the field of radiopharmaceuticals , N-(Benzoyl)piperazine compounds are synthesized for labeling with radionuclides . These labeled compounds are used in medical imaging to track biological processes, aiding in the diagnosis and treatment of diseases.
Medicinal Chemistry
The piperazine scaffold is a privileged structure in medicinal chemistry , often found in bioactive compoundsN-(Benzoyl)piperazine derivatives serve as skeletons in pharmaceuticals, including analgesics and other drugs . Their synthesis and modification are key to developing new therapeutic agents.
Material Sciences
In material sciences , piperazine compounds are utilized as building blocks for polymerizations . The N-(Benzoyl)piperazine structure can influence the mechanical and thermal properties of the resulting polymers, which are important for creating advanced materials.
Organic Synthesis Intermediates
N-(Benzoyl)piperazine: derivatives act as intermediates in various organic reactions . Their role in facilitating reactions or as starting materials for the synthesis of complex organic molecules is significant in synthetic chemistry.
Ligand Design for Complexation
These compounds are also used as ligands for complexation purposes . The ability to form stable complexes with metals is exploited in catalysis and the synthesis of coordination compounds.
Peptide Synthesis and Modifications
Piperazine derivatives are employed in peptide synthesis and modifications . The N-(Benzoyl)piperazine moiety can be incorporated into peptides, altering their properties for various applications, including drug design.
Antimicrobial Activity Research
Recent studies have focused on the antimicrobial activity of piperazine molecules bearing different functional groups . The N-(Benzoyl)piperazine structure, when combined with other bioactive moieties, can lead to compounds with potential antimicrobial properties.
特性
IUPAC Name |
(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXBQRNMNVUMV-YQCSIQCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








